Boiling Point Differentiation: Target Compound vs. 5-Fluoro Regioisomer
The target compound 4-fluoro-2-methylbenzotrifluoride exhibits a predicted boiling point of 131.2±35.0°C, which is 2.0°C higher than that of its regioisomer 5-fluoro-2-methylbenzotrifluoride (CAS 141872-92-6), predicted at 129.2±35.0°C . This 2.0°C difference, while modest, reflects the distinct intermolecular interactions arising from the altered fluorine position and provides a measurable basis for separation and identification during synthesis and purification workflows.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 131.2±35.0°C (Predicted) |
| Comparator Or Baseline | 5-Fluoro-2-methylbenzotrifluoride (CAS 141872-92-6): 129.2±35.0°C (Predicted) |
| Quantified Difference | +2.0°C |
| Conditions | Predicted values based on Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
Boiling point differences enable rational selection of distillation parameters for compound-specific purification and provide a measurable identity confirmation in quality control workflows.
